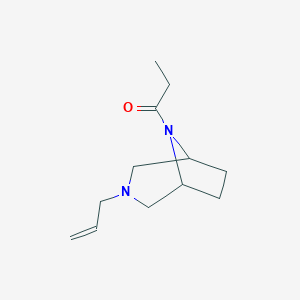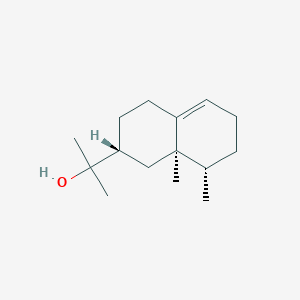
Eremoligenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremoligenol is a natural compound found in several plant species, including the bark of the Eremophila mitchellii tree. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases. Eremoligenol is a triterpenoid compound that has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Applications De Recherche Scientifique
Eremoligenol has been found to exhibit several therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Eremoligenol has also been found to exhibit anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, eremoligenol has been found to exhibit neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of eremoligenol is not fully understood. However, it has been found to exhibit its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Eremoligenol has also been found to exhibit its anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, eremoligenol has been found to exhibit its neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Effets Biochimiques Et Physiologiques
Eremoligenol has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and enzymes, which reduces inflammation in the body. Eremoligenol has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which reduces the growth and spread of cancer. Additionally, eremoligenol has been found to reduce oxidative stress and inflammation in the brain, which protects against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using eremoligenol in lab experiments include its natural origin, its ability to exhibit multiple therapeutic applications, and its relatively low toxicity. However, the limitations of using eremoligenol in lab experiments include its low availability and the difficulty in synthesizing it in large quantities.
Orientations Futures
There are several future directions for eremoligenol research. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to further understand its mechanism of action and how it exhibits its therapeutic properties. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for eremoligenol.
Conclusion:
Eremoligenol is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and can be synthesized from the bark of the Eremophila mitchellii tree. Eremoligenol has several advantages and limitations for lab experiments, and there are several future directions for eremoligenol research. Overall, eremoligenol has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Propriétés
Numéro CAS |
10219-71-3 |
|---|---|
Nom du produit |
Eremoligenol |
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13+,15+/m0/s1 |
Clé InChI |
MQWIFDHBNGIVPO-NJZAAPMLSA-N |
SMILES isomérique |
C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(C)(C)O)C |
SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
SMILES canonique |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



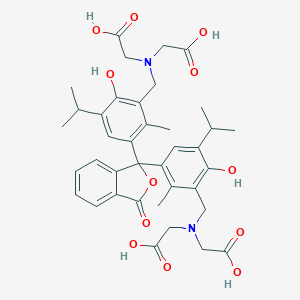


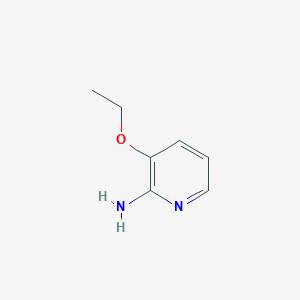


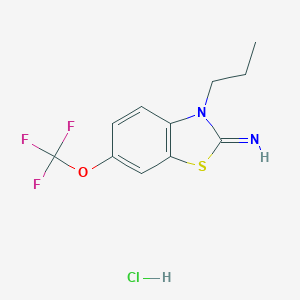
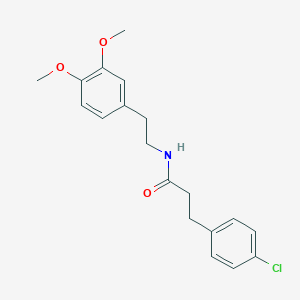
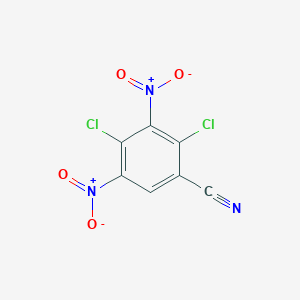
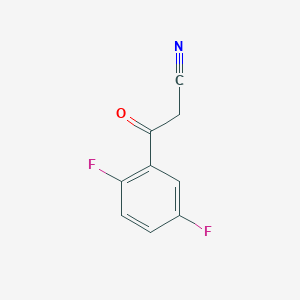
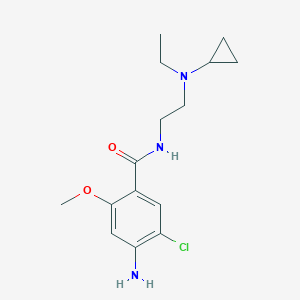
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
